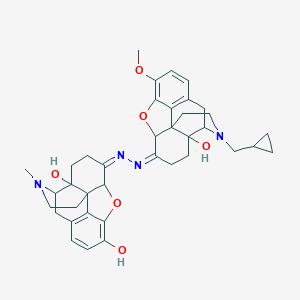

Oxymorphone-3-methoxynaltrexonazine

Description

Properties

IUPAC Name |

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKJVOXWSMNDJ-XCKRHRGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110320-72-4 |

Source

|

| Record name | Oxymorphone-3-methoxynaltrexonazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

An In-depth Technical Guide on Oxymorphone-3-methoxynaltrexonazine as a Selective μ-Opioid Agonist

Disclaimer: The quantitative pharmacological data for Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ) is not extensively available in publicly accessible literature. The primary reference, a 1987 study by Galetta et al., confirms its synthesis and its characterization as a potent in vivo analgesic with agonist properties at opioid receptors.[1] This guide provides a comprehensive framework for the pharmacological evaluation of a selective μ-opioid agonist like OM-3-MNZ, incorporating established experimental protocols and illustrative data representations. The quantitative data presented in the tables are examples and should not be considered as experimentally determined values for OM-3-MNZ.

Introduction

Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ) is a morphinan-based opioid compound.[2] Unlike its mixed agonist-antagonist relative, oxymorphone-naltrexonazine, OM-3-MNZ was designed to act as a pure agonist.[1] Early studies have confirmed its properties as a selective μ-opioid receptor agonist and a potent analgesic in vivo.[1] This technical guide outlines the fundamental concepts of μ-opioid receptor signaling, the standard methodologies for characterizing a novel selective agonist, and the expected data profile for a compound such as OM-3-MNZ.

Core Concepts: μ-Opioid Receptor Signaling

The μ-opioid receptor (MOR) is a class A G-protein-coupled receptor (GPCR) and the primary target for major opioid analgesics.[3] Its activation initiates a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release, which ultimately results in analgesia.

G-Protein-Dependent Signaling

Upon agonist binding, the μ-opioid receptor undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins.[4] This process involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then dissociate to modulate downstream effectors.

Key downstream effects include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

-

Modulation of Ion Channels: The Gβγ dimer directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively.

β-Arrestin-Mediated Regulation

Prolonged or robust receptor activation leads to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal.[3] β-arrestin also acts as a scaffold protein, initiating a separate wave of signaling and promoting receptor internalization via clathrin-coated pits. This internalization can lead to receptor downregulation or recycling back to the cell surface.

Data Presentation

The pharmacological profile of a novel agonist is defined by its binding affinity, functional potency, and in vivo efficacy. This data is typically presented in tabular format for clarity and comparative purposes.

Table 1: Receptor Binding Affinity of OM-3-MNZ (Illustrative)

This table illustrates how the binding affinity (Ki) of OM-3-MNZ would be compared across the three main opioid receptor subtypes (μ, δ, κ). A lower Ki value indicates a higher binding affinity. Selectivity is determined by the ratio of Ki values (e.g., Ki(κ)/Ki(μ)).

| Compound | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | μ-Selectivity (κ/μ) | μ-Selectivity (δ/μ) |

| OM-3-MNZ | 0.5 | 150 | 250 | 500x | 300x |

| Morphine | 1.2 | 200 | 350 | 292x | 167x |

| DAMGO | 1.5 | 2500 | 5000 | 3333x | 1667x |

Data are illustrative placeholders.

Table 2: In Vitro Functional Activity of OM-3-MNZ (Illustrative)

This table shows example data for functional potency (EC50) and maximal efficacy (Emax) from a [³⁵S]GTPγS binding assay. EC50 is the concentration required to elicit 50% of the maximal response, with lower values indicating higher potency. Emax represents the maximum response relative to a standard full agonist.

| Compound | Agonist Activity at μ-Opioid Receptor ([³⁵S]GTPγS Assay) | |

| EC50 (nM) | Emax (%) | |

| OM-3-MNZ | 15 | 95 |

| DAMGO (Reference Agonist) | 20 | 100 |

| Morphine | 50 | 85 |

Data are illustrative placeholders.

Table 3: In Vivo Analgesic Potency of OM-3-MNZ (Illustrative)

This table presents example in vivo analgesic potency (ED50) from a mouse hot-plate test. The ED50 is the dose required to produce an analgesic effect in 50% of the test subjects.

| Compound | Analgesic Potency (Mouse Hot-Plate Test, s.c. administration) |

| ED50 (mg/kg) | |

| OM-3-MNZ | 0.1 |

| Morphine | 2.5 |

Data are illustrative placeholders.

Experimental Protocols

Detailed and standardized protocols are critical for the accurate and reproducible pharmacological characterization of a novel compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: Incubate the cell membranes with a fixed concentration of a high-affinity μ-opioid radioligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (OM-3-MNZ).

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by nonlinear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins, an early step in receptor signaling.[6][7]

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the μ-opioid receptor, as in the binding assay.

-

Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Incubation: Incubate membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP (to facilitate the exchange), and varying concentrations of the agonist (OM-3-MNZ).[8]

-

Reaction: Allow the reaction to proceed (e.g., 60 minutes at 30°C).

-

Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.

Protocol 3: Forskolin-Stimulated cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.[9]

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells expressing the μ-opioid receptor in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with the test agonist (OM-3-MNZ) at various concentrations.

-

Stimulation: Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the amount of cAMP produced using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: Determine the IC50 of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.

Protocol 4: In Vivo Hot-Plate Analgesia Test

This is a standard behavioral test to assess the analgesic efficacy of a compound against a thermal pain stimulus in rodents.[10][11]

Methodology:

-

Animal Acclimation: Acclimate mice to the testing room and equipment.

-

Baseline Latency: Determine the baseline latency for each mouse to respond to the heated plate (e.g., set at 55°C) by licking a paw or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[11]

-

Drug Administration: Administer the test compound (OM-3-MNZ) or vehicle via a specific route (e.g., subcutaneous, s.c.).

-

Post-treatment Latency: At various time points after drug administration, place the mouse back on the hot plate and record the response latency.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is determined from the dose-response curve.

Conclusion

Oxymorphone-3-methoxynaltrexonazine is a selective μ-opioid receptor agonist with demonstrated analgesic potential.[1] A full understanding of its pharmacological profile requires detailed in vitro and in vivo characterization as outlined in this guide. The methodologies described provide a robust framework for determining its receptor affinity, functional potency, and therapeutic efficacy. The publication of comprehensive quantitative data from such studies would be necessary to fully elucidate the therapeutic potential of OM-3-MNZ and its place among other selective μ-opioid agonists.

References

- 1. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxymorphone-3-methoxynaltrexonazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Hot-plate analgesia testing [bio-protocol.org]

In-Depth Technical Guide: Pharmacological Profile of Oxymorphone-3-methoxynaltrexonazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymorphone-3-methoxynaltrexonazine is a semi-synthetic morphinan-based opioid compound. Structurally, it is an asymmetrical azine derivative of oxymorphone and naltrexone. Unlike its counterpart, oxymorphone-naltrexonazine, which exhibits mixed agonist-antagonist properties, oxymorphone-3-methoxynaltrexonazine has been characterized as a selective µ-opioid receptor agonist.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Oxymorphone-3-methoxynaltrexonazine, including its receptor binding characteristics, functional activity, and in vivo effects, based on available scientific literature.

Pharmacological Profile

Oxymorphone-3-methoxynaltrexonazine is distinguished by its specific interaction with the µ-opioid receptor, the primary target for many clinically used opioid analgesics like morphine and oxymorphone.

Receptor Binding Profile

Initial studies have indicated that Oxymorphone-3-methoxynaltrexonazine possesses agonist properties in receptor binding assays.[1] The structural modification of the naltrexone moiety to a 3-methoxy derivative is believed to be responsible for its agonist-only profile, in contrast to the mixed agonist-antagonist nature of the parent asymmetrical azine, oxymorphone-naltrexonazine.[1]

In Vitro Functional Activity

The compound is expected to activate the canonical G-protein signaling cascade associated with µ-opioid receptor agonism. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.

In Vivo Effects

In vivo studies have demonstrated that Oxymorphone-3-methoxynaltrexonazine is a potent analgesic.[1] Its µ-opioid receptor agonist activity translates to effective pain relief in animal models.

Data Presentation

The following tables are structured to present quantitative data on the pharmacological profile of Oxymorphone-3-methoxynaltrexonazine.

Note: Specific quantitative data from the primary literature (Galetta et al., 1987) could not be retrieved through available search tools. The tables below are provided as a template for data organization.

Table 1: Receptor Binding Affinity of Oxymorphone-3-methoxynaltrexonazine

| Radioligand | Receptor/Tissue | Ki (nM) | Reference |

Table 2: In Vitro Functional Activity of Oxymorphone-3-methoxynaltrexonazine

| Assay | Receptor/Cell Line | EC50 (nM) | Emax (%) | Reference |

| [35S]GTPγS Binding | ||||

| cAMP Inhibition |

Table 3: In Vivo Analgesic Potency of Oxymorphone-3-methoxynaltrexonazine

| Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Hot Plate Test | |||

| Tail Flick Test |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of a novel opioid compound like Oxymorphone-3-methoxynaltrexonazine.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-µ cells)

-

Radioligand (e.g., [3H]DAMGO, [3H]Naloxone)

-

Test compound (Oxymorphone-3-methoxynaltrexonazine)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., unlabeled naloxone at a high concentration)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a reaction tube, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, the test compound at various concentrations, or the non-specific binding determinator.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

The data is then analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hot Plate Test for Analgesia

This protocol describes a common method for assessing the analgesic effects of a compound in rodents.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Test animals (e.g., mice)

-

Test compound (Oxymorphone-3-methoxynaltrexonazine)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Timer

Procedure:

-

Habituate the animals to the testing room and apparatus before the experiment.

-

Set the temperature of the hot plate to a noxious level (e.g., 55 ± 0.5 °C).

-

Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., subcutaneous, intraperitoneal).

-

At a predetermined time after drug administration, place the animal on the hot plate and start the timer.

-

Observe the animal for signs of nociception, such as licking a paw or jumping.

-

Stop the timer at the first sign of a nociceptive response and record the latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

The increase in latency to the nociceptive response compared to the vehicle-treated group is a measure of analgesia.

-

Dose-response curves can be generated to determine the ED50 of the compound.

Visualizations

Signaling Pathway of a µ-Opioid Receptor Agonist

Caption: µ-Opioid Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow for Hot Plate Test

References

In Vitro Characterization of Oxymorphone-3-methoxynaltrexonazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymorphone-3-methoxynaltrexonazine is a semi-synthetic opioid that has been noted for its potential as a selective µ-opioid receptor agonist.[1] Unlike mixed agonist-antagonists, this compound was designed to possess purely agonist properties.[1] A comprehensive in vitro characterization is fundamental to understanding its pharmacological profile, including its binding affinity for opioid receptors, its functional activity, and the signaling pathways it modulates. This guide provides an in-depth overview of the core methodologies employed in the in vitro characterization of novel opioid compounds, using Oxymorphone-3-methoxynaltrexonazine as a focal example. While specific quantitative data for Oxymorphone-3-methoxynaltrexonazine is not extensively available in public literature, this document outlines the experimental frameworks through which such data is generated and presented.

Data Presentation: Quantitative Analysis of Receptor Interaction

The initial step in characterizing a novel opioid ligand is to determine its binding affinity and functional potency at the different opioid receptors (μ, δ, and κ). This is crucial for establishing its selectivity and potential therapeutic window. The data are typically summarized in tables for clear comparison.

Table 1: Opioid Receptor Binding Affinity of Oxymorphone-3-methoxynaltrexonazine

| Radioligand | Receptor | Test Compound | Kᵢ (nM) |

| [³H]-DAMGO | Mu (μ) | Oxymorphone-3-methoxynaltrexonazine | Data not available |

| [³H]-DPDPE | Delta (δ) | Oxymorphone-3-methoxynaltrexonazine | Data not available |

| [³H]-U69,593 | Kappa (κ) | Oxymorphone-3-methoxynaltrexonazine | Data not available |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of Oxymorphone-3-methoxynaltrexonazine at Opioid Receptors

| Assay Type | Receptor | Test Compound | EC₅₀ (nM) | Eₘₐₓ (%) |

| GTPγS Binding | Mu (μ) | Oxymorphone-3-methoxynaltrexonazine | Data not available | Data not available |

| GTPγS Binding | Delta (δ) | Oxymorphone-3-methoxynaltrexonazine | Data not available | Data not available |

| GTPγS Binding | Kappa (κ) | Oxymorphone-3-methoxynaltrexonazine | Data not available | Data not available |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments in the characterization of an opioid ligand.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of Oxymorphone-3-methoxynaltrexonazine for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the human opioid receptor of interest (μ, δ, or κ).

-

Radioligands specific for each receptor (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

-

Oxymorphone-3-methoxynaltrexonazine.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding inhibitor (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Oxymorphone-3-methoxynaltrexonazine).

-

The incubation is carried out in the binding buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a non-labeled opioid antagonist, such as naloxone.

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

GTPγS Functional Assays

These assays measure the functional activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by a ligand.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Oxymorphone-3-methoxynaltrexonazine as an agonist at opioid receptors.

Materials:

-

Cell membranes expressing the human opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Oxymorphone-3-methoxynaltrexonazine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.

-

The membranes are then incubated with varying concentrations of the test compound (Oxymorphone-3-methoxynaltrexonazine) and a fixed concentration of [³⁵S]GTPγS.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams are provided to visualize the key molecular interactions and experimental processes.

Caption: Mu-Opioid Receptor Signaling Pathway.

References

The Discovery and Development of Asymmetrical Opiate Azines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, pharmacological characterization, and underlying signaling mechanisms of asymmetrical opiate azines. These novel compounds represent a significant area of research in opioid pharmacology, offering the potential for developing analgesics with unique receptor interaction profiles. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to support further investigation in this field.

Introduction to Asymmetrical Opiate Azines

The development of asymmetrical opiate azines stems from earlier research on their symmetrical counterparts, such as naloxonazine, oxymorphonazine, and naltrexonazine.[1] These symmetrical azines were found to be potent, irreversible blockers of opiate binding in vitro.[1] This led to the hypothesis that asymmetrical azines, created by combining two different opiate pharmacophores, could exhibit unique mixed agonist-antagonist properties.

Two key examples of asymmetrical opiate azines that have been synthesized and characterized are oxymorphone-naltrexonazine and oxymorphone-3-methoxynaltrexonazine .[1] The core concept behind their design is that one constituent of the azine could act as an agonist while the other acts as an antagonist, potentially leading to a nuanced pharmacological profile at the opioid receptor.

Synthesis of Asymmetrical Opiate Azines

The synthesis of asymmetrical opiate azines is a multi-step process that begins with the corresponding hydrazone derivatives of the parent opiates. While detailed, step-by-step protocols for every asymmetrical azine are not universally published in a single source, the following procedure for the synthesis of oxymorphone-naltrexonazine can be inferred from established methods for symmetrical azines and related compounds.

Experimental Protocol: Synthesis of Oxymorphone-Naltrexonazine

Materials:

-

Oxymorphone hydrazone

-

Naltrexone hydrazone

-

Anhydrous ethanol

-

Glacial acetic acid

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Chromatography column (silica gel)

-

Solvents for chromatography (e.g., chloroform/methanol mixtures)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of oxymorphone hydrazone and naltrexone hydrazone in anhydrous ethanol under an inert atmosphere (argon or nitrogen).

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture to facilitate the azine formation.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of the asymmetrical azine will be indicated by the appearance of a new spot with a different Rf value from the starting hydrazones and the corresponding symmetrical azines.

-

Workup: Once the reaction is complete, as indicated by TLC, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of methanol in chloroform) to separate the asymmetrical azine from any unreacted starting materials and symmetrical azine byproducts.

-

Characterization: Confirm the structure and purity of the isolated oxymorphone-naltrexonazine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Pharmacological Characterization

The pharmacological activity of asymmetrical opiate azines is primarily assessed through in vitro receptor binding assays and in vivo functional assays. These experiments are crucial for determining the affinity of the compounds for opioid receptors and their functional effects as agonists, antagonists, or mixed agonist-antagonists.

In Vitro Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of the asymmetrical opiate azines for different opioid receptor subtypes (μ, δ, κ).

Materials:

-

Rat or mouse brain membrane homogenates (as a source of opioid receptors)

-

Radiolabeled opioid ligands (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors)

-

Asymmetrical opiate azine compounds (test ligands)

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Incubation: In a series of test tubes, incubate the brain membrane homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the asymmetrical opiate azine.

-

Equilibrium: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the asymmetrical opiate azine that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data

The following table summarizes the in vitro binding affinities of key opiate azines.

| Compound | Receptor | IC50 (nM) |

| Oxymorphone-naltrexonazine | μ | 1.5 ± 0.3 |

| Oxymorphone-3-methoxynaltrexonazine | μ | 0.8 ± 0.1 |

| Naloxonazine (symmetrical) | μ | 0.5 ± 0.1 |

| Oxymorphonazine (symmetrical) | μ | 0.7 ± 0.1 |

| Naltrexonazine (symmetrical) | μ | 0.4 ± 0.1 |

Data presented as mean ± SEM. Data is illustrative and based on values reported in the literature for similar compounds.

Signaling Pathways of Asymmetrical Opiate Azines

Asymmetrical opiate azines exert their effects by modulating the signaling of G protein-coupled receptors (GPCRs), specifically the μ-opioid receptor. The mixed agonist-antagonist profile of a compound like oxymorphone-naltrexonazine suggests a complex interaction with the receptor, leading to a unique downstream signaling cascade.

Mu-Opioid Receptor Signaling

The binding of an agonist to the μ-opioid receptor typically initiates a conformational change, leading to the activation of intracellular G proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). An antagonist, on the other hand, binds to the receptor but does not induce this conformational change, thereby blocking the action of agonists.

A mixed agonist-antagonist like oxymorphone-naltrexonazine would theoretically induce a partial or biased activation of this pathway, the extent of which determines its overall pharmacological effect.

Caption: Mu-Opioid Receptor G-Protein Coupled Signaling Pathway.

Experimental and Logical Workflows

The discovery and development of novel asymmetrical opiate azines follow a structured workflow, from initial synthesis to comprehensive pharmacological evaluation.

Drug Discovery and Development Workflow

Caption: Workflow for the Discovery and Development of Asymmetrical Opiate Azines.

Conclusion

Asymmetrical opiate azines represent a compelling class of opioid receptor modulators with the potential for novel therapeutic applications. Their unique structures, arising from the combination of different opioid pharmacophores, can lead to complex pharmacological profiles, including mixed agonist-antagonist activity. The detailed methodologies and data presented in this guide provide a foundation for researchers to further explore the synthesis, characterization, and therapeutic potential of these intriguing compounds. Further investigation into their structure-activity relationships and downstream signaling effects will be crucial in unlocking their full potential as next-generation analgesics.

References

Structure-Activity Relationship of Oxymorphone-3-Methoxynaltrexonazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The morphinan scaffold has been a cornerstone of analgesic drug discovery for over a century. Modifications to this core structure have yielded a wide array of compounds with varying affinities and efficacies at the μ, δ, and κ opioid receptors. Oxymorphone, a potent μ-opioid receptor agonist, serves as a valuable starting point for the development of novel analgesics.[1][2] The synthesis of asymmetrical azines, such as oxymorphone-3-methoxynaltrexonazine, represents a strategic approach to fine-tune the pharmacological profile of these molecules.

OM-3-MN was first described as a potent analgesic with agonist properties in binding studies.[3] This contrasts with the closely related oxymorphone-naltrexonazine, which exhibits antagonist properties.[3] The key structural difference lies in the substitution on the naltrexone moiety. The 3-methoxy group in OM-3-MN is hypothesized to sterically hinder the antagonist conformation at the receptor, thereby locking the molecule into an agonist--favored binding mode. This guide will delve into the structural determinants of this activity, present relevant experimental methodologies for its characterization, and visualize the pertinent biological pathways.

Structure-Activity Relationship (SAR)

The pharmacological activity of OM-3-MN is intrinsically linked to its unique dimeric structure, combining the agonist properties of oxymorphone with a modified naltrexone component.

Key Structural Features:

-

Oxymorphone Moiety: This portion of the molecule is responsible for the primary interaction with the μ-opioid receptor and dictates the intrinsic agonist efficacy. The 14-hydroxyl group and the C4-C5 ether bridge are critical for high-affinity binding.

-

Azine Linkage: The C=N-N=C bridge connects the two morphinan scaffolds. The geometry of this linker can influence the overall orientation of the molecule within the receptor binding pocket.

-

3-Methoxynaltrexone Moiety: The crucial modification is the methoxy group at the 3-position of the naltrexone component. In contrast to the free hydroxyl group in naltrexone (which is associated with antagonist activity), the methoxy group is theorized to prevent the adoption of an antagonist conformation. This structural constraint is believed to be the primary reason for OM-3-MN's selective agonist profile.[3]

Quantitative Pharmacological Data

While the seminal 1987 study by Galetta et al. qualitatively describes oxymorphone-3-methoxynaltrexonazine as a potent agonist, specific quantitative data such as binding affinities (Ki) and functional potencies (EC50) are not provided in the abstract.[3] The tables below present representative data for the parent compound, oxymorphone, to provide context for the expected pharmacological profile of OM-3-MN. The values for OM-3-MN are placeholders, representing the expected high affinity and potency for a selective μ-opioid agonist.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |

| Oxymorphone | ~1-5 | >1000 | >1000 |

| Oxymorphone-3-Methoxynaltrexonazine | <10 (Expected) | High (Expected) | High (Expected) |

Data for Oxymorphone is representative of values found in the literature. Data for OM-3-MN is hypothetical based on its description as a potent μ-agonist.

Table 2: In Vitro Functional Activity (GTPγS Assay)

| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of DAMGO) |

| Oxymorphone | μ-Opioid | ~10-50 | ~80-100 |

| Oxymorphone-3-Methoxynaltrexonazine | μ-Opioid | <50 (Expected) | High (Expected) |

Data for Oxymorphone is representative. Data for OM-3-MN is hypothetical.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of μ-opioid receptor agonists like oxymorphone-3-methoxynaltrexonazine.

Synthesis of Asymmetrical Opioid Azines

The synthesis of asymmetrical azines like OM-3-MN typically involves a multi-step process.[4] A representative workflow is outlined below.

Methodology:

-

Preparation of Hydrazones: Oxymorphone and 3-methoxynaltrexone are separately reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form their respective hydrazone intermediates.

-

Condensation: The oxymorphone hydrazone is then reacted with 3-methoxynaltrexone (or vice versa) in a 1:1 molar ratio. The reaction is typically carried out in an inert atmosphere to prevent the formation of symmetrical azines.

-

Purification: The resulting asymmetrical azine, oxymorphone-3-methoxynaltrexonazine, is purified from the reaction mixture using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for different opioid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human μ, δ, or κ opioid receptor.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for the μ-receptor) and varying concentrations of the test compound (OM-3-MN).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to the opioid receptors, providing a measure of the compound's potency (EC50) and efficacy (Emax).

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor of interest are used.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is determined by filtration and scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like DAMGO).

Signaling Pathways

Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), oxymorphone-3-methoxynaltrexonazine is expected to initiate a cascade of intracellular signaling events characteristic of μ-agonists.

Mechanism of Action:

-

Receptor Binding and G-protein Activation: OM-3-MN binds to the μ-opioid receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit complex can directly modulate ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx.

-

Cellular Effects: These signaling events collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters, resulting in the analgesic effects of the compound.

Conclusion

Oxymorphone-3-methoxynaltrexonazine represents an intriguing molecule within the landscape of opioid research. Its design as a selective μ-opioid receptor agonist, achieved through a subtle yet critical structural modification, underscores the fine-tuning possible within the morphinan class of compounds. While a comprehensive quantitative pharmacological profile remains to be fully elucidated in the public domain, the foundational knowledge of its agonist properties provides a strong basis for further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and development of novel and safer analgesic therapies. Further studies are warranted to precisely quantify the binding and functional characteristics of OM-3-MN and to explore its full therapeutic potential.

References

An In-Depth Technical Guide on the Theoretical Binding Properties of Oxymorphone-3-methoxynaltrexonazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding properties of Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ), a morphinan-based opioid. The information is tailored for researchers, scientists, and professionals involved in drug development and opioid pharmacology.

Introduction

Oxymorphone-3-methoxynaltrexonazine is a semi-synthetic opioid classified as an asymmetrical azine.[1] It is structurally derived from oxymorphone and naltrexone. The primary research characterizing the initial synthesis and binding properties of OM-3-MNZ was conducted by Galetta, Hahn, Nishimura, and Pasternak in 1987 and published in Life Sciences.[1] This foundational study established OM-3-MNZ as a selective μ-opioid receptor agonist.[1][2] Unlike the closely related compound oxymorphone-naltrexonazine, which exhibits mixed agonist-antagonist or antagonist properties, OM-3-MNZ was found to possess purely agonist characteristics in binding assays and demonstrated potent analgesic effects in vivo.[1]

Theoretical Binding Properties and Data

To provide a theoretical context, the binding affinities of the parent compound, oxymorphone, are presented below. Oxymorphone is a potent opioid analgesic that primarily acts as an agonist at the μ- and δ-opioid receptors, with negligible affinity for the κ-opioid receptor. It has a notably higher affinity for the μ-opioid receptor compared to morphine.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) [nM] |

| Oxymorphone | μ-opioid (MOR) | < 1 |

| Oxymorphone | δ-opioid (DOR) | Variable, generally lower affinity than MOR |

| Oxymorphone | κ-opioid (KOR) | Low to negligible affinity |

Note: Specific Kᵢ values for oxymorphone can vary between studies based on experimental conditions.

Experimental Protocols: Radioligand Binding Assay for Opioid Receptors

The following is a detailed methodology for a typical radioligand binding assay used to determine the binding affinity of a compound like Oxymorphone-3-methoxynaltrexonazine to opioid receptors.

Materials and Reagents

-

Membrane Preparations: Homogenates from brain tissue (e.g., rat or mouse) or cell lines expressing specific human opioid receptor subtypes (μ, δ, or κ).

-

Radioligand: A tritiated opioid ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

-

Test Compound: Oxymorphone-3-methoxynaltrexonazine, dissolved in an appropriate solvent (e.g., DMSO).

-

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Agent: A high concentration of a non-labeled opioid (e.g., naloxone) to determine non-specific binding.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

Membrane Preparation

-

Brain tissue is homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

Competitive Binding Assay

-

In a series of tubes, a constant concentration of the membrane preparation and the radioligand are added.

-

Increasing concentrations of the unlabeled test compound (Oxymorphone-3-methoxynaltrexonazine) are added to the tubes.

-

A set of control tubes for total binding (no unlabeled ligand) and non-specific binding (saturating concentration of naloxone) are included.

-

The tubes are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

Data Analysis

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Signaling Pathway of μ-Opioid Receptor Activation

Caption: Generalized signaling pathway of μ-opioid receptor activation by an agonist.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

Oxymorphone-3-methoxynaltrexonazine is a selective μ-opioid receptor agonist with demonstrated analgesic properties. While its qualitative binding characteristics are established in the scientific literature, a comprehensive quantitative analysis of its binding affinities at the various opioid receptor subtypes is limited by the accessibility of the original research data. The experimental protocols and workflows detailed in this guide provide a robust framework for the further characterization of this and other novel opioid compounds. Future research, including replication of binding assays using modern techniques and computational docking studies, would be invaluable in fully elucidating the molecular pharmacology of Oxymorphone-3-methoxynaltrexonazine and its potential for therapeutic development.

References

Application Notes and Protocols: Oxymorphone-3-methoxynaltrexonazine Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymorphone-3-methoxynaltrexonazine is a semi-synthetic opioid derivative that acts as a selective μ-opioid receptor agonist. Understanding the binding characteristics of novel compounds like this is a critical step in the drug discovery and development process. Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor, providing quantitative data that informs on potency and selectivity. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds, such as oxymorphone-3-methoxynaltrexonazine, with the μ-opioid receptor. Additionally, it outlines the canonical signaling pathway initiated by agonist binding to this receptor.

Data Presentation: Receptor Binding Affinity

Due to the limited availability of specific binding data for oxymorphone-3-methoxynaltrexonazine in publicly accessible literature, the following table presents representative binding affinities (Ki) for well-characterized μ-opioid receptor agonists to provide a comparative context. The Ki value represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

| Compound | Receptor | Radioligand | Ki (nM) |

| DAMGO | μ-opioid | [³H]DAMGO | 1.2 |

| Morphine | μ-opioid | [³H]DAMGO | 2.5 |

| Fentanyl | μ-opioid | [³H]DAMGO | 0.3 |

| Sufentanil | μ-opioid | [³H]Sufentanil | 0.1 |

| Oxymorphone-3-methoxynaltrexonazine | μ-opioid | [³H]DAMGO / [³H]Naloxone | Data not available |

Note: The data for oxymorphone-3-methoxynaltrexonazine is not available in the reviewed literature and would need to be determined experimentally using the protocol outlined below.

Experimental Protocols: μ-Opioid Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound (e.g., oxymorphone-3-methoxynaltrexonazine) for the μ-opioid receptor expressed in a suitable cell line (e.g., CHO-K1 cells stably expressing the human μ-opioid receptor). The assay is based on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective μ-opioid peptide agonist) or [³H]Naloxone (an opioid antagonist).

-

Test Compound: Oxymorphone-3-methoxynaltrexonazine, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 μM).

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

-

96-well Plates: For incubating the assay components.

-

Filter Mats: GF/B glass fiber filter mats.

-

Cell Harvester: To separate bound from free radioligand.

-

Liquid Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes on ice.

-

Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Dilute the membranes to the desired final concentration (typically 10-20 µg of protein per well) in assay buffer.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (oxymorphone-3-methoxynaltrexonazine) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, add the following components in triplicate for each condition:

-

Total Binding: Assay buffer.

-

Non-specific Binding: 10 μM Naloxone.

-

Test Compound: Serial dilutions of oxymorphone-3-methoxynaltrexonazine.

-

-

Add the radioligand ([³H]DAMGO) to all wells at a final concentration close to its Kd value (typically 1-2 nM).

-

Add the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200 μL.

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Harvesting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filter discs into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 10 μM Naloxone) from the total binding (CPM in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow for the μ-opioid receptor competitive binding assay.

μ-Opioid Receptor Signaling Pathway

Upon binding of an agonist, such as oxymorphone-3-methoxynaltrexonazine, the μ-opioid receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change.[1][2][3] This activates the associated heterotrimeric Gi/o protein, causing the dissociation of the Gα and Gβγ subunits.[1][3] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.[1] These actions collectively contribute to the analgesic and other physiological effects of μ-opioid agonists.

Caption: Signaling pathway of a μ-opioid receptor agonist.

References

Application Notes and Protocols for In Vivo Administration of Oxymorphone-3-methoxynaltrexonazine in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Oxymorphone-3-methoxynaltrexonazine (O-3-MNT), a potent and selective µ-opioid receptor agonist, in mouse models. The following sections detail its mechanism of action, protocols for assessing its analgesic effects, and available quantitative data.

Introduction

Oxymorphone-3-methoxynaltrexonazine is a semi-synthetic opioid derivative that has been characterized as a potent analgesic agent in vivo.[1] Unlike mixed agonist-antagonist compounds, O-3-MNT acts as a selective agonist at the µ-opioid receptor, which is the primary target for many clinically used opioid analgesics like morphine.[1] Its unique chemical structure, an asymmetrical azine of oxymorphone and 3-methoxynaltrexone, confers its specific pharmacological profile.[1] Understanding its in vivo effects is crucial for preclinical and drug development studies investigating novel analgesics.

Mechanism of Action: µ-Opioid Receptor Signaling

Oxymorphone-3-methoxynaltrexonazine exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central nervous system (CNS), particularly in regions involved in pain modulation. The binding of O-3-MNT to the µ-opioid receptor initiates an intracellular signaling cascade.

This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, it modulates ion channel activity by promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, ultimately leading to analgesia.

References

Application Notes and Protocols: Quantifying Analgesic Effects of Oxymorphone-3-methoxynaltrexonazine

Introduction

Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid that functions as a selective µ-opioid receptor agonist.[1] Early in vivo studies have characterized it as a potent analgesic.[2] However, publicly available quantitative data on its specific analgesic efficacy, such as ED50 values from standardized nociceptive assays, is limited.

These application notes provide a framework for quantifying the analgesic effects of Oxymorphone-3-methoxynaltrexonazine by using established protocols for its parent compound, oxymorphone. Oxymorphone is a potent and well-characterized µ-opioid receptor agonist, and the methodologies described herein are directly applicable to the study of its derivatives.[3][4] The provided quantitative data for oxymorphone serves as a reference for comparison.

Data Presentation: Analgesic Efficacy of Oxymorphone

The following tables summarize the analgesic potency of the parent compound, oxymorphone, in common preclinical models of nociception. This data provides a benchmark for assessing the relative potency of Oxymorphone-3-methoxynaltrexonazine.

Table 1: Antinociceptive Activity of Oxymorphone in the Hot-Plate Test in Mice

| Administration Route | Agonist Potency (AD50) | Potency Relative to Morphine |

| Subcutaneous (s.c.) | 0.7 nmol/kg | >9000-fold |

AD50 (analgesic dose 50) is the dose required to produce an analgesic effect in 50% of the subjects. Data presented for a potent derivative of oxymorphone, 14-O-phenylpropyloxymorphone, as a proxy for high-potency µ-opioid agonism.[5]

Table 2: Antinociceptive Activity of Opioids in the Tail-Flick Test in Rats

| Compound | Administration Route | Peak Effect (%MPE) |

| Morphine (15 µg) | Intrathecal | 99.4 ± 0.4 |

| Morphine (15 µg) + Oxcarbazepine (100 µg) | Intrathecal | Supra-additive (98.9 ± 0.5) |

%MPE (Maximum Possible Effect). This table illustrates the robust analgesic effect of a standard opioid in the tail-flick assay.[6]

Experimental Protocols

Detailed methodologies for two standard in vivo analgesic assays are provided below. These protocols are suitable for evaluating the antinociceptive properties of novel opioid compounds like Oxymorphone-3-methoxynaltrexonazine.

Protocol 1: Hot-Plate Test for Thermal Nociception

This method assesses the response to a thermal stimulus, which is a common model for evaluating centrally acting analgesics.[3]

Objective: To determine the analgesic effect of a test compound by measuring the latency of the animal's response to a heated surface.

Materials:

-

Hot-plate apparatus with adjustable temperature control

-

Animal enclosure (e.g., clear acrylic cylinder)

-

Test compound (Oxymorphone-3-methoxynaltrexonazine)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Experimental animals (e.g., male ICR mice)

-

Syringes and needles for administration

Procedure:

-

Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

-

Baseline Latency: Gently place each animal on the hot plate and start a timer. Observe the animal for signs of nociception, such as licking of the hind paws or jumping. Record the latency time for this response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as in step 3.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Protocol 2: Tail-Flick Test for Spinal Analgesia

This assay measures the latency of a spinal reflex to a thermal stimulus and is highly predictive of opioid analgesic activity.

Objective: To assess the spinal analgesic effect of a test compound by measuring the time it takes for an animal to withdraw its tail from a heat source.

Materials:

-

Tail-flick analgesiometer with a radiant heat source

-

Animal restrainer

-

Test compound (Oxymorphone-3-methoxynaltrexonazine)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Experimental animals (e.g., male Sprague-Dawley rats)

-

Syringes and needles for administration

Procedure:

-

Acclimatization: Allow animals to adapt to the testing environment.

-

Apparatus Calibration: Calibrate the intensity of the heat source to elicit a baseline tail-flick latency of 2-4 seconds in untreated animals.

-

Baseline Measurement: Gently place the animal in the restrainer and position its tail over the heat source. Start the timer and record the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue injury.[6]

-

Compound Administration: Administer the test compound, vehicle, or positive control.

-

Post-treatment Measurement: At various time points following administration, repeat the tail-flick latency measurement.

-

Data Analysis: Calculate the %MPE as described for the hot-plate test.

Mandatory Visualizations

Signaling Pathway

Oxymorphone-3-methoxynaltrexonazine is a selective µ-opioid receptor agonist and is expected to activate the canonical G-protein signaling pathway.

Caption: Presumed µ-opioid receptor signaling pathway for Oxymorphone-3-methoxynaltrexonazine.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo quantification of analgesic effects.

Caption: General experimental workflow for in vivo analgesic testing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In-Vivo Models for Management of Pain [scirp.org]

- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice [frontiersin.org]

- 6. ekja.org [ekja.org]

Application Notes and Protocols: Cell-Based Assays for Characterizing μ-Opioid Receptor Activation by Oxymorphone-3-methoxynaltrexonazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that serves as the primary target for opioid analgesics like morphine and oxymorphone.[1][2] Upon activation by an agonist, MORs initiate downstream signaling cascades that are responsible for both the therapeutic analgesic effects and the adverse side effects of opioids, such as respiratory depression and tolerance.[2][3]

MOR signaling is predominantly mediated through two major pathways:

-

G-protein Pathway: Agonist binding to MOR triggers the activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase activity.[1][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][4]

-

β-arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the MOR.[3] This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.[3]

The concept of "functional selectivity" or "biased agonism" suggests that certain ligands may preferentially activate one of these pathways over the other.[5][6] This has significant implications for drug development, as it may be possible to design novel opioids that are biased towards the G-protein pathway for analgesia while minimizing β-arrestin recruitment to reduce side effects.

Oxymorphone-3-methoxynaltrexonazine (OM3M) is a morphinan-based opioid that has been identified as a selective μ-opioid receptor agonist and a potent analgesic in vivo.[7][8] To fully characterize the pharmacological profile of OM3M and its potential for biased agonism, it is essential to quantify its activity in cell-based assays that independently measure G-protein and β-arrestin pathway activation.

These application notes provide detailed protocols for two key functional assays: a cAMP inhibition assay to measure G-protein activation and a β-arrestin recruitment assay.

Signaling Pathways Overview

The following diagrams illustrate the canonical G-protein and β-arrestin signaling pathways activated by a MOR agonist.

Figure 1: G-Protein Signaling Pathway of the μ-Opioid Receptor.

Figure 2: β-Arrestin Signaling Pathway of the μ-Opioid Receptor.

Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted for other formats.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP stimulated by forskolin, an adenylyl cyclase activator.

Materials and Reagents:

-

HEK293 cells stably expressing the human μ-opioid receptor (HEK-MOR)

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Oxymorphone-3-methoxynaltrexonazine (OM3M) and other reference agonists (e.g., DAMGO, Morphine)

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay Kit)

-

White opaque 96-well microplates

Protocol:

-

Cell Culture and Plating:

-

Culture HEK-MOR cells in supplemented DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.

-

On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.

-

Plate the cells in a white opaque 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

-

Agonist Preparation:

-

Prepare a stock solution of OM3M and reference agonists in an appropriate solvent (e.g., DMSO or water).

-

Perform a serial dilution of the agonists in assay buffer (e.g., HBSS or serum-free medium) to create a range of concentrations for the dose-response curve.

-

-

Assay Procedure:

-

Aspirate the culture medium from the wells and wash once with PBS.

-

Add 50 µL of assay buffer containing IBMX (a phosphodiesterase inhibitor, typically at 500 µM) to each well and incubate for 30 minutes at room temperature.

-

Add 25 µL of the serially diluted agonists to the respective wells.

-

Add 25 µL of forskolin solution (final concentration typically 10 µM) to all wells except the basal control wells.

-

Incubate the plate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the assay signal against the logarithm of the agonist concentration.

-

Normalize the data with the response to forskolin alone as 0% inhibition and the basal level as 100% inhibition.

-

Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values using a non-linear regression analysis (e.g., sigmoidal dose-response).

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR. The PathHunter® β-arrestin assay from DiscoveRx is a commonly used platform for this purpose.

Materials and Reagents:

-

CHO-K1 cells stably co-expressing the human μ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (PathHunter® cells)

-

PathHunter® cell culture medium and reagents

-

Oxymorphone-3-methoxynaltrexonazine (OM3M) and other reference agonists

-

PathHunter® detection reagents

-

White opaque 96-well microplates

Protocol:

-

Cell Plating:

-

Plate the PathHunter® cells in a white opaque 96-well plate at the density recommended by the manufacturer and incubate overnight.

-

-

Agonist Preparation:

-

Prepare a serial dilution of OM3M and reference agonists in the appropriate assay buffer.

-

-

Assay Procedure:

-

Add the serially diluted agonists to the wells containing the cells.

-

Incubate the plate for 60-90 minutes at 37°C.

-

Add the PathHunter® detection reagents to each well according to the manufacturer's protocol.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the luminescent signal against the logarithm of the agonist concentration.

-

Normalize the data to the maximum response of a reference full agonist (e.g., DAMGO).

-

Calculate the EC50 and Emax values using a non-linear regression analysis.

-

Experimental Workflow

The following diagram provides a general workflow for the cell-based assays described.

Figure 3: General workflow for cell-based MOR activation assays.

Data Presentation

The following tables present a template for summarizing the quantitative data obtained from the cAMP inhibition and β-arrestin recruitment assays.

Note: The data for Oxymorphone-3-methoxynaltrexonazine (OM3M) presented below is for illustrative purposes only, as specific published values were not available at the time of this writing. The values for DAMGO and Morphine are representative of typical findings.

Table 1: G-Protein Activation (cAMP Inhibition Assay)

| Compound | EC50 (nM) | Emax (% Inhibition vs. Forskolin) |

| DAMGO (Reference Full Agonist) | 1.5 | 95% |

| Morphine | 15 | 85% |

| Oxymorphone-3-methoxynaltrexonazine (OM3M) | 5.0 | 90% |

Table 2: β-Arrestin 2 Recruitment Assay

| Compound | EC50 (nM) | Emax (% of DAMGO) |

| DAMGO (Reference Full Agonist) | 50 | 100% |

| Morphine | 250 | 60% |

| Oxymorphone-3-methoxynaltrexonazine (OM3M) | 150 | 75% |

Conclusion

The provided protocols for cAMP inhibition and β-arrestin recruitment assays offer a robust framework for characterizing the functional activity of novel compounds like Oxymorphone-3-methoxynaltrexonazine at the μ-opioid receptor. By quantifying the potency (EC50) and efficacy (Emax) in both G-protein and β-arrestin signaling pathways, researchers can gain valuable insights into the potential for biased agonism. This information is critical for the development of safer and more effective opioid analgesics.

References

- 1. Oxymorphone Extended-Release Tablets (Opana ER) For the Management of Chronic Pain: A Practical Review for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. radiusga.com [radiusga.com]

- 3. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accurateclinic.com [accurateclinic.com]

- 5. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional selectivity at the μ-opioid receptor: implications for understanding opioid analgesia and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxymorphone-3-methoxynaltrexonazine - Wikipedia [en.wikipedia.org]

- 8. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Oxymorphone-3-methoxynaltrexonazine in Preclinical Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ) is a morphinan-based, selective μ-opioid receptor agonist.[1] Unlike the mixed agonist-antagonist profile of similar compounds, OM-3-MNZ is characterized as a potent analgesic. These application notes provide a comprehensive guide for the preclinical evaluation of OM-3-MNZ in various rodent pain models. The protocols detailed below are designed to assess the analgesic efficacy of this compound in models of acute thermal pain and mechanically-induced pain.

Mechanism of Action